Nonanoic Acid

Description

This compound has been reported in Camellia sinensis, Artemisia xerophytica, and other organisms with data available.

This compound is a naturally-occurring saturated fatty acid with nine carbon atoms. The ammonium salt form of this compound is used as an herbicide. It works by stripping the waxy cuticle of the plant, causing cell disruption, cell leakage, and death by desiccation.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

K salt acts as cariostatic agent; RN given refers to parent cpd; structure

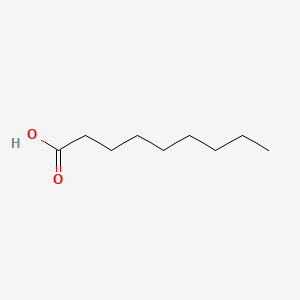

Structure

3D Structure

Properties

IUPAC Name |

nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKVWPVBMHYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14047-60-0 (hydrochloride salt), 23282-34-0 (potassium salt), 29813-38-5 (calcium salt), 5112-16-3 (cadmium salt), 7640-78-0 (zinc salt) | |

| Record name | Nonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021641 | |

| Record name | Nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or yellowish liquid; mp = 12.5 deg C; [Hawley], colourless to pale yellow liquid | |

| Record name | Nonanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pelargonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

254.5 °C, Boiling point = 255.6 °C | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

133 °C (open cup) | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, chloroform, ether, 1:8 IN 50% ALCOHOL; 1:3 IN 60% ALCOHOL; INSOL IN WATER; SOL IN MOST ORG SOLVENTS, In water, 284 mg/L at 30 °C, 0.284 mg/mL, soluble inmost organic solvents; Insoluble in water | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pelargonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9052 g/cu cm at 20 °C, 0.901-0.906 | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.41 (Air = 1) | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00165 [mmHg], 1.65X10-3 mm Hg at 25 °C | |

| Record name | Nonanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid at ordinary temp; crystallizes when cooled, Yellowish oil | |

CAS No. |

112-05-0, 68937-75-7 | |

| Record name | Nonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C8-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C8-10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELARGONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97SEH7577T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pelargonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12.4 °C, 12.3 °C | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pelargonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Nonanoic Acid: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with a growing range of applications, from herbicides and cleaning agents to potential therapeutic uses. Its natural occurrence and biosynthetic pathways are of significant interest to researchers in various fields. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in plants, animals, and microorganisms. Furthermore, it elucidates the key biosynthetic pathways responsible for its production in biological systems. This document includes quantitative data on its natural abundance, detailed experimental protocols for its analysis, and visual diagrams of its metabolic pathways to serve as a comprehensive resource for the scientific community.

Natural Sources of this compound

This compound is found in a variety of natural sources, often as a minor component of the total fatty acid profile. Its presence has been identified in plants, animals, and microorganisms.

Plant Kingdom

This compound is notably present in the essential oils of several plant species. The most well-documented source is the Pelargonium genus, from which the common name "pelargonic acid" is derived[1][2][3]. It is also found in other plants and food products such as apples and grapes[4].

Animal Kingdom

In the animal kingdom, this compound is a component of milk fat, particularly in ruminants like goats. While present in smaller quantities compared to even-chain fatty acids, it contributes to the overall fatty acid profile of these animal products.

Microorganisms

Certain microorganisms are also known to produce this compound as a metabolite. Its production in bacteria and fungi is part of their natural fatty acid synthesis processes.

Table 1: Quantitative Data on this compound in Natural Sources

| Natural Source | Sample Type | Concentration/Percentage of Total Fatty Acids | Reference(s) |

| Goat Milk | Milk Fat | Varies by breed and diet | |

| Apples | Fruit | Trace amounts | |

| Grapes | Fruit | Trace amounts | |

| Pelargonium spp. | Essential Oil | Variable, a notable component |

Note: Quantitative data for many natural sources is not extensively documented in publicly available literature and can vary significantly based on factors such as species, cultivar, diet, and environmental conditions.

Biosynthesis of this compound

As an odd-chain fatty acid, the biosynthesis of this compound follows the general principles of fatty acid synthesis but with a key difference in the initial priming molecule. Instead of acetyl-CoA, which leads to even-chain fatty acids, the synthesis of odd-chain fatty acids is initiated by propionyl-CoA .

The primary pathway for the de novo synthesis of this compound involves the fatty acid synthase (FAS) complex. The key steps are:

-

Priming: The synthesis begins with the loading of a propionyl-CoA molecule onto the FAS complex.

-

Elongation: The propionyl group is then elongated by the sequential addition of two-carbon units derived from malonyl-CoA. Each cycle of elongation involves four reactions: condensation, reduction, dehydration, and a second reduction.

-

Chain Termination: After three cycles of elongation, a nine-carbon acyl chain (nonanoyl-ACP) is formed. This is then released from the FAS complex as this compound.

This process occurs in the cytosol of plant and animal cells.

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction, derivatization, and chromatographic separation coupled with detection.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

Detailed Methodology for GC-MS Analysis of this compound

This protocol provides a general framework for the quantification of this compound in a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Lipid Extraction:

-

Homogenize the biological sample (e.g., plant tissue, milk) in a suitable solvent system, such as chloroform:methanol (2:1, v/v), following a modified Folch or Bligh-Dyer method.

-

For the analysis of total this compound (free and esterified), perform a saponification step by adding a methanolic solution of potassium hydroxide and heating.

-

Acidify the sample to protonate the fatty acids.

-

Extract the lipids into an organic solvent (e.g., hexane or diethyl ether).

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the organic solvent under a stream of nitrogen.

-

Add a derivatizing agent, such as boron trifluoride-methanol complex or methanolic HCl, and heat to convert the fatty acids to their more volatile methyl esters.

-

Extract the FAMEs into an organic solvent.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for FAME analysis.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature of around 250 °C. The exact program will depend on the column and the range of fatty acids being analyzed.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A mass-to-charge ratio (m/z) range of 50-500 is typically sufficient.

-

Identification: this compound methyl ester can be identified by its characteristic mass spectrum and retention time compared to an authentic standard.

-

4. Quantification:

-

Prepare a calibration curve using a certified standard of this compound methyl ester.

-

Incorporate an internal standard (e.g., a deuterated fatty acid or a fatty acid not present in the sample) at the beginning of the extraction process to correct for sample loss during preparation.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Isotopic Labeling for Biosynthesis Studies

To elucidate the biosynthetic pathways of this compound, stable isotope labeling experiments are invaluable.

1. Precursor Feeding:

-

Introduce a stable isotope-labeled precursor, such as ¹³C-labeled propionate, to the biological system (e.g., cell culture, whole organism).

-

Allow the system to metabolize the labeled precursor for a defined period.

2. Extraction and Analysis:

-

Extract and derivatize the fatty acids as described in the GC-MS protocol.

-

Analyze the FAMEs by GC-MS.

3. Data Interpretation:

-

The incorporation of the ¹³C label into the this compound molecule can be detected by the mass shift in its mass spectrum.

-

By analyzing the fragmentation pattern, the position of the label within the molecule can be determined, providing evidence for the specific biosynthetic pathway.

Conclusion

This compound is a naturally occurring fatty acid with a widespread distribution in the plant and animal kingdoms. Its biosynthesis as an odd-chain fatty acid follows a well-established pathway initiated by propionyl-CoA. The methodologies outlined in this guide provide a robust framework for the extraction, quantification, and pathway elucidation of this compound from various biological sources. Further research into the quantitative abundance of this compound in different natural matrices and the regulatory mechanisms of its biosynthesis will be crucial for harnessing its full potential in various scientific and industrial applications.

References

Physicochemical Properties of Nonanoic Acid in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with the chemical formula C₉H₁₈O₂.[1] It is a colorless, oily liquid with a faint, fatty odor.[1][2] In aqueous solutions, its amphiphilic nature, consisting of a hydrophobic nine-carbon tail and a hydrophilic carboxylic acid head group, dictates a range of physicochemical properties crucial for its application in various scientific and industrial fields, including drug development, agriculture, and cosmetics.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound in aqueous environments, detailed experimental protocols for their determination, and visualizations of relevant biological and formulation pathways.

Quantitative Physicochemical Data

The key physicochemical properties of this compound in aqueous solutions are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | |

| Molar Mass | 158.24 g/mol | |

| Appearance | Colorless, oily liquid | |

| Density | 0.906 g/cm³ at 25°C |

Table 2: Properties of this compound in Aqueous Solution

| Property | Value | Conditions | Reference |

| Solubility in Water | 284 mg/L | 30°C | |

| pKa (bulk) | 4.95 | 25°C | |

| pKa (surface) | 5.8 | ||

| Critical Micelle Concentration (CMC) of Sodium Nonanoate | 0.13 M |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water, free of CO₂

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Preparation of this compound Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Titration Setup: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the burette in small, known increments (e.g., 0.1-0.5 mL).

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve.

-

The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the acid.

-

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. Surface tension measurements are a common method to determine the CMC.

Materials:

-

This compound (or its salt, sodium nonanoate)

-

Deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

A series of volumetric flasks

-

Micropipettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound or sodium nonanoate in deionized water.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations. The concentration range should span the expected CMC.

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.

-

-

Data Analysis:

-

Plot the surface tension (y-axis) as a function of the logarithm of the concentration (x-axis).

-

The plot will typically show two linear regions with different slopes. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.

-

The CMC is the concentration at the point of intersection of these two linear regions.

-

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

For ionic surfactants like the salt of this compound (sodium nonanoate), conductivity measurements provide another reliable method for determining the CMC.

Materials:

-

Sodium nonanoate

-

Deionized water

-

Conductivity meter and probe

-

A series of volumetric flasks

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of sodium nonanoate in deionized water.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations, covering a range above and below the expected CMC.

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride (KCl) solutions.

-

Measure the electrical conductivity of each dilution, starting from the most dilute.

-

Ensure the conductivity probe is rinsed with deionized water and the next solution to be measured before each reading.

-

-

Data Analysis:

-

Plot the molar conductivity (y-axis) against the square root of the concentration (x-axis).

-

The plot will show two distinct linear regions with different slopes. The change in slope indicates the onset of micelle formation.

-

The concentration at which this break occurs is the Critical Micelle Concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate a conceptual signaling pathway for this compound's biological effects and a typical workflow for preparing a this compound-based herbicide formulation.

References

The Biological Activity of Nonanoic Acid: A Technical Guide for Researchers

Introduction

Nonanoic acid, a nine-carbon medium-chain fatty acid (MCFA), is emerging as a molecule of significant interest in various scientific and therapeutic fields.[1][2][3] Naturally occurring in a variety of plants and animal fats, this saturated fatty acid exhibits a broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and metabolic-modulating properties.[1][2] Its versatile nature has led to its investigation for applications ranging from pharmaceutical development and food preservation to novel herbicidal formulations. This technical guide provides an in-depth overview of the core biological activities of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details experimental protocols for assessing its efficacy, and visualizes the key signaling pathways it modulates.

Antimicrobial Activity

This compound demonstrates significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Its primary mechanism of action is believed to be the disruption of the cell membrane's integrity, leading to increased permeability, dissipation of the pH gradient, and ultimately cell death.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values for this compound against various microbial species.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive bacterium | >1000 | |

| Mycobacterium smegmatis | Gram-positive bacterium | 250 | |

| Sarcina lutea | Gram-positive bacterium | 125 | |

| Escherichia coli | Gram-negative bacterium | >1000 | |

| Salmonella typhimurium | Gram-negative bacterium | >1000 | |

| Streptomyces nojiriensis | Gram-positive bacterium | >1000 | |

| Candida utilis | Fungus (Yeast) | 125 | |

| Trichophyton mentagrophytes | Fungus (Dermatophyte) | Not specified | |

| Rhizopus oligosporus (spore germination) | Fungus (Mold) | <158.24 (1 mM) | |

| Moniliophthora roreri (spore germination) | Fungus (Plant pathogen) | ~0.14 (0.92 µM) | |

| Crinipellis perniciosa (spore germination) | Fungus (Plant pathogen) | ~0.014 (0.09 µM) |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism using the broth microdilution method.

Materials:

-

This compound

-

Target microorganism (bacterial or fungal strain)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

-

Preparation of Microorganism Inoculum: Culture the target microorganism on an appropriate agar plate. Prepare a suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth medium to achieve a range of concentrations (e.g., 1000 µg/mL to 1 µg/mL).

-

Inoculation: Add the prepared microorganism inoculum to each well containing the serially diluted this compound.

-

Controls:

-

Growth Control: A well containing only the broth medium and the microorganism inoculum.

-

Sterility Control: A well containing only the broth medium.

-

Solvent Control: A well containing the broth medium, the microorganism inoculum, and the highest concentration of DMSO used in the dilutions.

-

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualization: Antimicrobial Mechanism of Action

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. It has been shown to influence the production of inflammatory mediators, such as cytokines.

Quantitative Anti-inflammatory Data

| Inflammatory Marker | Cell Type | Effect of this compound | Concentration | Reference |

| Interleukin-6 (IL-6) mRNA | Human Epidermis | Increased expression | Not specified | |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | Inhibition of LPS-induced production | (To be determined experimentally) | |

| TNF-α, IL-1β | RAW 264.7 Macrophages | Inhibition of LPS-induced production | (To be determined experimentally) |

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a method to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) and pro-inflammatory cytokine production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

Sterile 24-well cell culture plates

-

Cell incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with no LPS or this compound) and a positive control (cells with LPS only).

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Nitric Oxide Measurement:

-

Mix equal volumes of the supernatant and Griess reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement:

-

Use commercial ELISA kits to measure the concentrations of TNF-α and IL-6 in the collected supernatants according to the manufacturer's instructions.

-

-

Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the this compound-treated groups to the LPS-only control to determine the inhibitory effect.

Visualization: Inflammatory Signaling Pathways

Metabolic Effects

Medium-chain fatty acids, including this compound, are known to have distinct metabolic properties compared to long-chain fatty acids. They are more readily absorbed and metabolized, providing a quick source of energy. Recent studies suggest that this compound and its derivatives can influence cellular metabolism, including glucose uptake and lipid metabolism.

Quantitative Metabolic Data

The metabolic effects of a methylated derivative of this compound, 8-methyl this compound (8-MNA), have been studied in adipocytes.

| Metabolic Parameter | Cell Type | Effect of 8-MNA | Concentration | Reference |

| Lipid Accumulation | 3T3-L1 Adipocytes | Decreased | 1 µM | |

| Insulin-stimulated Glucose Uptake | 3T3-L1 Adipocytes | Increased | 1 µM | |

| Lipolysis (Isoproterenol-induced) | 3T3-L1 Adipocytes | Reduced | 1 µM | |

| AMPK Phosphorylation (Activation) | 3T3-L1 Adipocytes | Increased | 1-10 µM |

Experimental Protocol: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines a method to assess the impact of this compound on mitochondrial respiration in cultured cells using a Seahorse XF Analyzer.

Materials:

-

Adherent cells of interest (e.g., hepatocytes, adipocytes)

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Analyzer

-

XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound

-

Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test reagents)

-

Cell incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere.

-

Assay Medium Preparation: Prepare the XF assay medium and warm it to 37°C. Adjust the pH to 7.4.

-

Cell Preparation:

-

Wash the cells with the pre-warmed XF assay medium.

-

Add the final volume of assay medium to each well.

-

Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

-

-

Compound Preparation: Prepare stock solutions of this compound and the Mito Stress Test reagents (oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations in the XF assay medium.

-

Seahorse XF Assay:

-

Load the sensor cartridge with the prepared compounds.

-

Calibrate the Seahorse XF Analyzer.

-

Run the assay, which will sequentially inject the compounds and measure the oxygen consumption rate (OCR).

-

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the results from this compound-treated cells to control cells.

Visualization: Metabolic Signaling Pathway

Herbicidal Activity

This compound is utilized as a broad-spectrum, non-selective, contact herbicide. Its mode of action involves the rapid disruption of the plant cell's waxy cuticle, leading to cell leakage, desiccation, and death.

Quantitative Herbicidal Data

The efficacy of this compound as a herbicide is dependent on the concentration and the target weed species.

| Weed Species | Efficacy | Concentration | Reference |

| Various broadleaf and grassy weeds | Effective burndown | 3-10% v/v |

Experimental Protocol: Lipid Peroxidation Assay in Plants

This protocol describes a method to assess the herbicidal damage caused by this compound by measuring lipid peroxidation in treated plant tissue.

Materials:

-

Plant tissue (leaves) from treated and untreated plants

-

Trichloroacetic acid (TCA) solution (0.1% w/v)

-

Thiobarbituric acid (TBA) solution (0.5% w/v in 20% TCA)

-

Mortar and pestle

-

Centrifuge

-

Spectrophotometer

-

Water bath

Procedure:

-

Tissue Homogenization: Homogenize a known weight of plant tissue (e.g., 0.5 g) in 5 mL of 0.1% TCA using a pre-chilled mortar and pestle.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Reaction Mixture: To 1 mL of the supernatant, add 4 mL of 0.5% TBA in 20% TCA.

-

Incubation: Heat the mixture in a water bath at 95°C for 30 minutes.

-

Cooling and Centrifugation: Quickly cool the reaction tubes on ice and centrifuge at 10,000 x g for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

-

Calculation: The concentration of malondialdehyde (MDA), an indicator of lipid peroxidation, is calculated using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

Visualization: Herbicidal Workflow

This compound is a multifaceted medium-chain fatty acid with a range of biological activities that hold significant promise for various applications. Its well-documented antimicrobial properties make it a candidate for novel food preservatives and topical antimicrobial agents. The emerging evidence of its anti-inflammatory and metabolic-modulating effects opens up exciting avenues for research in the context of chronic inflammatory and metabolic diseases. Furthermore, its proven efficacy as a biodegradable herbicide offers an environmentally friendly alternative to synthetic pesticides. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic and practical potential of this compound. Future research should focus on elucidating the precise molecular targets and further quantifying the dose-dependent effects of this compound to fully harness its biological activities for the development of new drugs and other valuable products.

References

The Dual Nature of Nonanoic Acid: A Plant Metabolite with Potent Ecological Influence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoic acid, a nine-carbon saturated fatty acid also known as pelargonic acid, is a naturally occurring plant metabolite with a significant and multifaceted ecological role. While present in various plant tissues, its primary significance lies in its potent bioactivity as a non-selective, contact herbicide and an effective antifungal agent. This technical guide provides a comprehensive overview of the current understanding of this compound's function as a plant metabolite, its biosynthesis, its physiological effects on plants, and its broader ecological implications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical and signaling pathways to serve as a valuable resource for researchers in plant science, ecology, and drug development.

Introduction

This compound is a straight-chain fatty acid found across the plant kingdom, with notable concentrations in species such as Pelargonium[1][2][3]. Its presence in plants is not merely incidental; it serves as a crucial component of plant defense and interaction with the surrounding environment. The primary ecological function of this compound is that of a powerful, broad-spectrum herbicide[4][5]. Its rapid, non-systemic action makes it an effective tool for weed management. Beyond its herbicidal properties, this compound also exhibits significant antifungal activity against a range of plant pathogens. This guide delves into the scientific underpinnings of these functions, providing a detailed examination of the available data and methodologies for its study.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a facet of fatty acid metabolism, specifically the pathway for odd-chain fatty acids. Unlike the more common even-chain fatty acids, which are synthesized from acetyl-CoA, odd-chain fatty acids utilize propionyl-CoA as a primer.

The proposed biosynthetic pathway for this compound is as follows:

-

Primer Synthesis: The synthesis is initiated with propionyl-CoA.

-

Elongation: The fatty acid synthase (FAS) complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain.

-

Termination: The elongation process is terminated when the acyl chain reaches a length of nine carbons, resulting in the formation of nonanoyl-ACP.

-

Release: A thioesterase releases the free this compound from the acyl carrier protein (ACP).

Physiological and Ecological Roles

Herbicidal Activity

This compound is best known for its potent, non-selective, contact herbicidal activity. It acts by rapidly disrupting the plant cuticle, the waxy outer layer that protects the plant from desiccation and external stressors. This disruption leads to cell membrane damage, leakage of cellular contents, and rapid wilting and death of the plant tissue.

Table 1: Herbicidal Efficacy of this compound Formulations

| Target Weed Species | Formulation | Application Rate | Efficacy | Reference |

| Various annual weeds | Scythe® (57% pelargonic acid) | 3-10% (v/v) | Excellent burn-down | |

| Cyperus esculentus, Convolvulus arvensis, Poa annua | This compound | 11 kg a.i. ha⁻¹ | Ineffective on developed plants | |

| General weed control | Pelargonic acid | 0.3 - 1.0 L/100 m² | Temporary control, recovery after ~15 days |

Antifungal Activity

This compound also demonstrates significant antifungal properties, inhibiting the mycelial growth and spore germination of various plant pathogenic fungi. This makes it a valuable compound for the development of natural fungicides.

Table 2: Antifungal Activity of this compound

| Fungal Species | Effective Concentration | Effect | Reference |

| Trichophyton mentagrophytes | Not specified | Antifungal activity | |

| Various food-borne molds and yeasts | 10 - 10,000 ppm | Antimicrobial/antifungal | |

| Monilinia roreri, Crinipellis perniciosa | Concentration-dependent | Inhibition of mycelial growth and spore germination |

Allelopathic Potential

Allelopathy is the process by which a plant releases biochemicals into the environment that influence the growth, survival, and reproduction of other organisms. This compound is considered an allelochemical, contributing to the competitive advantage of the plants that produce it by inhibiting the growth of neighboring plants. However, quantitative data on its release into the soil and its specific role in allelopathic interactions in natural ecosystems are still limited.

Signaling Pathways

The application of this compound to plants triggers a rapid stress response, involving the activation of mitogen-activated protein kinase (MAPK) signaling cascades.

Studies have shown the activation of 46 kDa and 44 kDa MAPKs within minutes of this compound exposure in the model grass species Lolium temulentum. While the upstream receptors and the specific downstream targets of these MAPKs in the context of this compound signaling are yet to be fully elucidated, this rapid activation points to a crucial role for this pathway in mediating the plant's response to the cellular damage caused by the fatty acid.

There is also evidence suggesting a crosstalk between fatty acid signaling and the jasmonic acid (JA) pathway, a key hormonal pathway in plant defense. Jasmonates are themselves fatty acid derivatives, and their signaling is intricately linked with responses to wounding and herbivory. While direct evidence for this compound modulating the core JA signaling pathway is still emerging, the activation of MAPKs, which are known to be involved in JA signaling, suggests a potential point of intersection.

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol is adapted from established methods for fatty acid extraction from plant tissues for GC-MS analysis.

Materials:

-

Fresh or freeze-dried plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

-

Internal standard (e.g., undecanoic acid)

Procedure:

-

Sample Preparation: Weigh approximately 100-200 mg of fresh plant tissue. Immediately freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a glass centrifuge tube. Add a known amount of internal standard. Add 5 mL of a chloroform:methanol (2:1, v/v) solution. Vortex vigorously for 2 minutes.

-

Phase Separation: Add 1 mL of 0.9% NaCl solution. Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a new tube.

-

Drying: Pass the chloroform extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Derivatization for GC-MS: The extracted fatty acids must be derivatized to their more volatile methyl esters (FAMEs) prior to GC-MS analysis. This is typically achieved by transmethylation using methanolic HCl or BF3-methanol.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for FAMEs analysis (e.g., DB-5ms).

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-550

Quantification:

Quantification is achieved by comparing the peak area of the this compound methyl ester to the peak area of the known concentration of the internal standard. A calibration curve should be generated using standards of this compound to ensure accurate quantification.

Ecological Significance and Broader Impacts

The ecological significance of this compound extends beyond its direct effects on plants and fungi. Its use as a natural herbicide has implications for the broader ecosystem.

Impact on Soil Microorganisms

The impact of this compound on soil microbial communities is an area of active research. While some studies on other herbicides have shown transient effects on soil microbial biomass and activity, the rapid degradation of fatty acids like this compound in the soil may limit long-term impacts. However, high concentrations could potentially disrupt microbial cell membranes, similar to its effect on plants.

Impact on Pollinators

The effects of this compound on pollinators such as bees are not well-documented. As a non-selective herbicide, its application can reduce the availability of flowering plants that serve as forage for pollinators. Direct toxicity is considered low for some beneficial insects, but further research is needed to fully assess the lethal and sublethal effects on a wider range of pollinator species. There is currently no evidence to suggest that this compound is present in the nectar or pollen of treated plants at levels that would be harmful to pollinators.

Conclusion and Future Directions

This compound is a plant metabolite with significant ecological and agricultural importance. Its potent herbicidal and antifungal properties make it a valuable tool for sustainable agriculture and a subject of interest for the development of new bioactive compounds. While our understanding of its biosynthesis, mode of action, and ecological roles has advanced, several areas warrant further investigation. Future research should focus on:

-

Elucidating the complete biosynthetic pathway and its regulation in plants.

-

Identifying the specific upstream and downstream components of the MAPK signaling cascade activated by this compound.

-

Quantifying the allelopathic contribution of this compound in natural plant communities.

-

Conducting comprehensive studies on the long-term impacts of this compound on soil health and beneficial insect populations.

A deeper understanding of this versatile fatty acid will undoubtedly open new avenues for its application in agriculture, medicine, and biotechnology.

References

A Technical Guide to the Antifungal and Antimicrobial Spectrum of Nonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with demonstrated broad-spectrum antimicrobial and antifungal properties.[1] This document provides a comprehensive technical overview of its activity against a range of microorganisms, details the experimental protocols used for its evaluation, and illustrates its mechanism of action. Quantitative data on its efficacy are presented in structured tables, and key experimental and mechanistic pathways are visualized using diagrams. This guide is intended to serve as a resource for researchers and professionals in the fields of microbiology, drug development, and food science.

Antimicrobial and Antifungal Spectrum

This compound exhibits inhibitory activity against a variety of fungi and bacteria. Its effectiveness is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[2] The antimicrobial action of this compound is particularly notable in food preservation, where it is used to inhibit the growth of molds, yeasts, and bacteria that cause spoilage.[3]

Antifungal Activity

This compound is an effective inhibitor of fungal growth, including yeasts and molds.[1] It has been shown to inhibit spore germination in fungi like Rhizopus oligosporus at concentrations below 1 mM.[4] Its antifungal properties are utilized in various applications, from agricultural fungicides to treatments for fungal infections like tinea pedis (athlete's foot).

Table 1: Antifungal Spectrum of this compound (MIC values)

| Fungal Species | MIC (µg/mL) | MIC (mM) | Notes |

|---|---|---|---|

| Candida utilis | >100 | >0.63 | Inhibitory effects observed with derivatives. |

| Penicillium italicum | 1000 ppm | ~6.32 | Complete inhibition of growth. |

| Debaryomyces hansenii | 100 ppm | ~0.63 | Complete inhibition of growth. |

| Rhizopus oligosporus | <158.24 | <1 | Prevents spore germination. |

| Trichophyton mentagrophytes | - | - | Methanolic extract containing this compound showed high activity. |

Note: MIC values can vary based on the specific strain, testing method, and experimental conditions such as pH and growth medium.

Antibacterial Activity

This compound demonstrates activity against both Gram-positive and Gram-negative bacteria. It has been found to be effective against foodborne pathogens such as Listeria, Salmonella, and E. coli O157. Its mechanism often involves disruption of the bacterial cell membrane.

Table 2: Antibacterial Spectrum of this compound (MIC values)

| Bacterial Species | MIC (µg/mL) | MIC (mM) | Notes |

|---|---|---|---|

| Mycobacterium tuberculosis H37Ra | 50 | ~0.32 | Low cytotoxicity observed (LC50 > 200 µg/mL). |

| Bacillus subtilis | >100 | >0.63 | Data from a study on this compound derivatives. |

| Sarcina lutea | >100 | >0.63 | Data from a study on this compound derivatives. |

| Escherichia coli | >100 | >0.63 | Data from a study on this compound derivatives. |

| Salmonella typhimurium | >100 | >0.63 | Data from a study on this compound derivatives. |

Note: As with antifungal testing, these values are subject to variation based on experimental parameters.

Mechanism of Action

The primary antimicrobial mechanism of this compound is the disruption of the microbial cell membrane. As a lipophilic molecule, it intercalates into the lipid bilayer, leading to increased membrane permeability. This disruption compromises the integrity of the cell, causing leakage of intracellular components and dissipation of critical ion gradients, such as the proton motive force.

Specifically in fungi, this compound has been shown to prevent the germination of spores by dissipating the intracellular pH gradient (pHin). The neutralization of this gradient inhibits the necessary physiological changes for spore swelling and germination. This action is not unique to this compound but is characteristic of other medium-chain fatty acids as well.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound exerts its antimicrobial effect.

Caption: Mechanism of this compound antimicrobial activity.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound relies on standardized susceptibility testing methods. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay Protocol

This protocol outlines the steps for determining the MIC of this compound against a bacterial or fungal strain.

1. Preparation of this compound Stock Solution:

- Due to its low solubility in water, a stock solution of this compound should be prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO) or ethanol.

- For example, dissolve this compound in DMSO to a high concentration (e.g., 45 mg/mL). The solution should then be further diluted in the appropriate growth medium to the desired starting concentration for the assay. It is crucial to ensure the final solvent concentration in the assay does not affect microbial growth.

2. Preparation of Microtiter Plates:

- Using a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

- Add 100 µL of the prepared this compound working solution to the first column of wells, resulting in the highest test concentration.

3. Serial Dilution:

- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly.

- Repeat this process across the plate to create a gradient of this compound concentrations. Discard 100 µL from the last dilution column.

- Leave one or more columns without the antimicrobial agent to serve as positive growth controls, and at least one well with only sterile broth as a negative control (sterility control).

4. Inoculum Preparation:

- Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

- Dilute this suspension in broth to achieve a final target inoculum of approximately 5 x 10^5 CFU/mL in each well after inoculation.

5. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well will be 200 µL.

- Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

6. Reading and Interpretation:

- After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

The following diagram outlines the workflow for the broth microdilution assay.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound is a versatile fatty acid with a significant antimicrobial and antifungal spectrum. Its primary mechanism of action, centered on cell membrane disruption, makes it an effective agent against a wide range of microorganisms. The standardized protocols, such as the broth microdilution assay, are essential for quantifying its efficacy and comparing its activity across different species. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound in pharmaceutical, agricultural, and industrial applications.

References

The Multifaceted Role of Nonanoic Acid in Insect Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, is a ubiquitous semiochemical in the insect world, mediating a diverse array of behaviors critical for survival and reproduction. Its functions span the chemical communication spectrum, acting as a repellent (allomone), an attractant (kairomone), and a component of pheromones. This technical guide provides an in-depth analysis of the functions of this compound in insect chemical communication, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various insect species, providing a comparative overview of its behavioral and electrophysiological impacts.

| Insect Species | Chemical Communication Role | Quantitative Data | Reference |

| Spodoptera frugiperda (Fall Armyworm) | Allomone (Repellent, Oviposition Deterrent) | This compound showed significant repellent effects on moth behavior and oviposition. Knockout of the IR75q.2 receptor significantly reduced this repellence.[1][2] Specific repellency percentages are not detailed in the abstract. | Guo et al., 2023[1][2] |

| Aedes aegypti (Yellow Fever Mosquito) | Allomone (Repellent) | Medium-chain fatty acids (C6:0 to C9:0) show biting deterrence. This compound is part of this group, though specific quantitative data for this compound alone is not provided in the abstracts reviewed.[3] | Cantrell et al. |

| Triatoma infestans (Vinchuca) | Kairomone (Attractant at low doses) | Low doses of nonanal (0.01-0.1 µg), a related aldehyde, were attractive to males. High doses of nonanal (1-100 µg) were unattractive to both males and females. | Cork et al. |

| Amblyomma variegatum (Tropical Bont Tick) | Pheromone (Aggregation-Attachment) | A component of the male-produced aggregation-attachment pheromone blend, along with methyl salicylate and ortho-nitrophenol. The amount of the pheromone blend increases to a maximum of 2 micrograms per male after 10 days of engorgement. | Pavis & Barré, 1993 |

Table 1: Behavioral Responses to this compound

| Insect Species | Receptor(s) | Ligand(s) | Electrophysiological Response | Reference |

| Spodoptera frugiperda | SfruIR75q.2 / SfruIR8a | 8-10C fatty acids (including this compound) and their corresponding aldehydes | SfruIR75q.2, co-expressed with the co-receptor SfruIR8a in Xenopus oocytes, responded to this compound. | Guo et al., 2023 |

| Aedes aegypti | AalbIR75e / AalbIR8a; AaegIR75k1 / AaegIR8a | This compound, Octanoic acid | This compound produced EC50 values of 8.64µM for AalbIR75e and 9.94µM for AaegIR75k1. | |

| Triatoma infestans | Olfactory receptors on basiconic and grooved-peg sensilla | Nonanal, Isobutyric acid | EAG responses in both sexes increased with the chain length of aliphatic aldehydes up to nonanal. Specific response amplitudes for this compound are not provided. | Guerenstein and Guerin, 2001; Cork et al. |

| Phratora vulgatissima (Willow Leaf Beetle) | Antennal olfactory receptors | This compound | Dose-dependent EAG responses were recorded in both males and females, with significant responses observed at doses of 1 µg and higher. |

Table 2: Electrophysiological and Receptor Responses to this compound

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Behavioral Assays

1. Olfactometer Bioassay for Repellency/Attraction

-

Apparatus: A Y-tube or four-arm olfactometer is commonly used. The apparatus consists of a central chamber where the insect is released and two or more arms where different odor stimuli are introduced.

-

Insect Preparation: Insects are typically starved for a specific period before the assay to increase their motivation to respond to stimuli. They are then acclimatized to the experimental conditions.

-

Stimulus Preparation and Delivery: A solution of this compound at a specific concentration in a suitable solvent (e.g., hexane or paraffin oil) is applied to a filter paper. The solvent alone is used as a control. Air is passed over the filter paper and into one arm of the olfactometer, while control air is passed into the other arm(s).

-

Data Collection and Analysis: The time the insect spends in each arm of the olfactometer and/or the first choice it makes are recorded. Statistical analysis (e.g., chi-square test or t-test) is used to determine if there is a significant preference or avoidance of the this compound-treated arm.

2. Oviposition Deterrence Assay

-

Apparatus: A cage or container with a choice of two or more oviposition substrates.

-

Insect Preparation: Gravid female insects are used.

-

Substrate Preparation: One substrate is treated with a solution of this compound, while the control substrate is treated with the solvent only.

-

Data Collection and Analysis: The number of eggs laid on each substrate is counted after a specific period. Statistical analysis is used to determine if there is a significant difference in the number of eggs laid on the treated versus the control substrate. For instance, in the study by Guo et al. (2023) on S. frugiperda, the repellence of this compound on oviposition was significantly reduced in insects with the IR75q.2 receptor knocked out.

Electrophysiology

1. Electroantennography (EAG)

-

Insect Preparation: An antenna is carefully excised from the head of the insect.

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

-

Stimulus Delivery: A puff of air carrying a known concentration of this compound is delivered to the antenna. A puff of solvent-only air serves as a control.

-

Data Recording and Analysis: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in response to the stimulus (in millivolts) is measured as the EAG response. Dose-response curves can be generated by testing a range of concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound's function in insect chemical communication.

Conclusion

This compound plays a significant and varied role in the chemical ecology of insects. Its function as a repellent offers potential for the development of novel, environmentally friendly insect control strategies. Conversely, its role as an attractant in certain contexts highlights the importance of concentration and species-specific responses in chemical communication. The identification of the ionotropic receptor IR75q.2 in Spodoptera frugiperda as a key detector of this compound provides a specific molecular target for future research and development of behavior-modifying compounds. Further investigation into the downstream signaling pathways and the precise quantitative effects of this compound across a broader range of insect species will undoubtedly uncover more opportunities for its application in pest management and deepen our understanding of insect neuroethology.

References

The Metabolic Fate of Nonanoic Acid in Mammalian Systems: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, is increasingly recognized for its diverse physiological roles and therapeutic potential. As an odd-chain fatty acid, its metabolism offers unique insights into cellular energy homeostasis and anaplerotic pathways. This technical guide provides a comprehensive overview of the metabolic fate of this compound in mammalian systems, detailing its absorption, distribution, metabolism, and excretion (ADME). It is designed to be a valuable resource for researchers investigating the pharmacological and physiological effects of this compound, with a focus on providing detailed experimental methodologies and clear data presentation.

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound